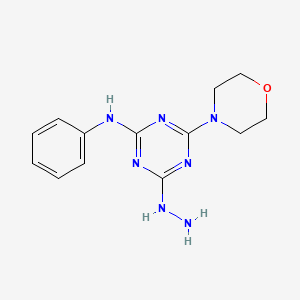![molecular formula C17H22N2O4S2 B5774139 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, commonly known as DTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The exact mechanism of action of DTMP is not fully understood. However, it has been shown to interact with various biological targets, including serotonin receptors, dopamine receptors, and voltage-gated ion channels. DTMP has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects. In animal models, DTMP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer cells, DTMP has been shown to induce apoptosis, which is a programmed cell death mechanism.
实验室实验的优点和局限性
DTMP has several advantages for lab experiments. It is highly soluble in water and organic solvents, which makes it easy to handle and use in various assays. It is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, DTMP has some limitations for lab experiments. It has a low melting point, which makes it difficult to handle at high temperatures. It is also sensitive to light and air, which can affect its stability.
未来方向
DTMP has several potential future directions for scientific research. In neuroscience, DTMP could be studied for its potential use in the treatment of mood disorders, anxiety disorders, and neuropathic pain. In cancer research, DTMP could be studied for its potential use as a chemotherapeutic agent or as a scaffold for the development of new anticancer drugs. In drug discovery, DTMP could be studied for its potential use as a scaffold for the development of new drugs targeting serotonin receptors, dopamine receptors, and voltage-gated ion channels. Overall, DTMP has significant potential for scientific research in various fields and could lead to the development of new therapies and drugs.
合成方法
DTMP can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to yield DTMP. This method has been optimized to yield high purity and yield of DTMP.
科学研究应用
DTMP has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DTMP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain. In cancer research, DTMP has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential use as a chemotherapeutic agent. In drug discovery, DTMP has been studied for its potential use as a scaffold for the development of new drugs.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-22-16-6-5-15(12-17(16)23-2)25(20,21)19-9-7-18(8-10-19)13-14-4-3-11-24-14/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFTSWKXKTRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
55.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)


![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)
